molecular formula C9H9IO2 B181622 3-(3-iodophenyl)propanoic Acid CAS No. 68034-75-3

3-(3-iodophenyl)propanoic Acid

Cat. No. B181622
CAS RN: 68034-75-3
M. Wt: 276.07 g/mol
InChI Key: GGLXNAUNBQJVTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, 3-(Diphenylphosphino)propanoic acid was used as a ligand in copper-catalyzed C-N coupling reactions, showing high efficiency and yields . Another approach involved using 3-(4-Phenyl) benzoyl propionic acid as a starting material for synthesizing a range of heterocyclic compounds . Additionally, a series of 3-(2-Aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated for their EP3 antagonist activity, indicating a structured approach to optimizing the side chains for improved biological activity .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined by X-ray single crystal diffraction analysis . In another study, ab initio and DFT computed zwitterionic structures of 3-Amino-3-(4-fluorophenyl)propionic acid were proposed, and their vibrational modes were correlated with experimental IR spectra .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in different contexts. The synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid involved a condensation reaction, and its properties were analyzed using various spectroscopic methods . Another study reported the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form 2-phenyl-1-indanone, along with the susceptibility of the product to auto-oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(3-Iodophenyl)propanoic Acid have been characterized. For instance, the electronic properties of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid were analyzed by UV-visible absorption spectroscopy, and its thermal stability was assessed using TG-DTA . The vibrational and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid was aided by IR and Raman spectroscopy, providing insights into the hydrogen bonding and electronic charge delocalization .

Scientific Research Applications

1. X-Ray Contrast and Toxicity Studies

  • Renal Insufficiency and Cholecystography : Iopanoic acid, closely related to 3-(3-iodophenyl)propanoic acid, has been used in cholecystography for its excellent x-ray contrast and minimal toxicity. However, there are reports of renal insufficiency following its administration (René & Mellinkoff, 1959).

2. Chemistry and Material Science

  • Polybenzoxazine Synthesis : Phloretic acid, a derivative of 3-(3-iodophenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering a sustainable alternative in materials science (Trejo-Machin et al., 2017).
  • Synthesis of Antiinflammatory Drugs : The coupling of organic compounds with enantiopure 3-(3-iodophenyl)propanoic acids is a general method for synthesizing optically active arylpropanoic acids, relevant in the synthesis of anti-inflammatory drugs (Hamon et al., 1995).
  • Catalytic Transformations in Organic Synthesis : The compound has been used in sequential coupling-cyclization reactions, demonstrating its utility in organic synthesis and catalysis (Kobayashi et al., 2008).

3. Pharmacology and Biochemistry

  • Anti-Inflammatory Activities : Certain phenolic compounds derived from 3-(3-iodophenyl)propanoic acid have shown anti-inflammatory effects in pharmacological studies (Ren et al., 2021).
  • Electrochemical Studies : The electrochemical hydrogenation of derivatives of 3-(3-iodophenyl)propanoic acid has been studied, shedding light on potential applications in electrochemistry (Korotaeva et al., 2011).

4. Flame Retardancy in Materials

  • Flame Retardancy in Cellulose Fabrics : Derivatives of 3-(3-iodophenyl)propanoic acid have been used as flame retardant agents in materials like cellulose fabrics, demonstrating their potential in enhancing fire safety (Zhang et al., 2008).

5. Chiral Intermediate in Drug Synthesis

  • Synthesis of Antidepressant Drugs : The compound has been used as a chiral intermediate in the synthesis of antidepressant drugs, highlighting its significance in medicinal chemistry (Choi et al., 2010).

6. Other Applications

  • Topical Skin Care : A derivative of 3-(3-iodophenyl)propanoic acid, phloretamide, has been used in anti-aging skin care compositions (Wawrzyniak et al., 2016).

Safety And Hazards

The safety data sheet for 3-(3-iodophenyl)propanoic Acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-(3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLXNAUNBQJVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397635
Record name 3-(3-iodophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-iodophenyl)propanoic Acid

CAS RN

68034-75-3
Record name 3-(3-iodophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Iodophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
LM Strawn, RE Martell, RU Simpson… - Journal of medicinal …, 1989 - ACS Publications
Analogues of dioctanoylglycerol (diC8) andl-oleoyl-2-acetylglycerol (OAG) containing an iodoaryl group have been synthesized and shown to compete with [3H] phorbol dibutyrate ([3H] …
Number of citations: 19 pubs.acs.org
M Kawasaki, M Goto, S Kawabata, T Kometani - Tetrahedron: Asymmetry, 2001 - Elsevier
The enantioselectivity of the lipase from Pseudomonascepacia (PCL) in the transesterification of 2-phenyl-1-propanol 1 was studied using a series of vinyl 3-arylpropanoates as acyl …
Number of citations: 75 www.sciencedirect.com
F Kudo, S Takahashi, A Miyanaga… - ACS Chemical …, 2021 - ACS Publications
Hitachimycin is a macrolactam antibiotic with an (S)-β-phenylalanine (β-Phe) at the starter position of its polyketide skeleton. (S)-β-Phe is formed from l-α-phenylalanine by the …
Number of citations: 5 pubs.acs.org
TJ Tucker, MW Embrey, C Alleyne… - Journal of Medicinal …, 2021 - ACS Publications
A Series of Novel, Highly Potent, and Orally Bioavailable Next-Generation Tricyclic Peptide PCSK9 Inhibitors | Journal of Medicinal Chemistry ACS ACS Publications C&EN CAS Find …
Number of citations: 53 pubs.acs.org
A Kjaer, MM Herth, AI Jensen, M Eder, AC Eder - orbit.dtu.dk
(71) Applicants: RIGSHOSPITALET [DK/DK]; Blegdamsvej 9, 2100 Copenhagen Ø (DK). UNIVERSITY OF COPENHAGEN [DK/DK]: Universitetsparken 2, 2100 Copenhagen Ø (DK), …
Number of citations: 0 orbit.dtu.dk
A Keshavarz - 2019 - escholarship.org
Ph3CB(C6F5)4 is a highly effective and easily handled Brønsted acid precatalyst for intramolecular hydroarylations of β-benzylalkenes and β-homobenzylalkenes. These cyclizations …
Number of citations: 2 escholarship.org
CAAH Jones - 2021 - search.proquest.com
Catalysts capable of heterolytic silane activation have been utilized for the conversion of alkyl ethers to silyl ethers via CO bond cleavage. Previously reported systems for this …
Number of citations: 2 search.proquest.com

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